molecular formula C24H28N6O B10933979 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10933979
M. Wt: 416.5 g/mol
InChI Key: FWBCKLORZBXZBL-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes multiple pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired yield and purity. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production. Purification techniques like recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-methyl-6-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • **N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-methyl-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

The uniqueness of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific substitution pattern and the presence of multiple functional groups

Properties

Molecular Formula

C24H28N6O

Molecular Weight

416.5 g/mol

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H28N6O/c1-6-29-23-22(18(5)28-29)20(14-21(26-23)19-9-7-15(2)8-10-19)24(31)25-11-12-30-17(4)13-16(3)27-30/h7-10,13-14H,6,11-12H2,1-5H3,(H,25,31)

InChI Key

FWBCKLORZBXZBL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NCCN4C(=CC(=N4)C)C

Origin of Product

United States

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